molecular formula C26H26N4O6S B2525169 4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-70-1

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2525169
M. Wt: 522.58
InChI Key: OCFQBRBIUKUXOR-UHFFFAOYSA-N
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Description

The compound “4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, an oxadiazole ring, and a sulfamoyl group . The molecular formula is C26H26N4O6S, with an average mass of 522.573 Da .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a benzamide moiety, an oxadiazole ring, and a sulfamoyl group . These groups likely contribute to the compound’s reactivity and properties.

Scientific Research Applications

Crystal Structure and Biological Studies

Research on derivatives of 1,3,4-oxadiazole, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, has delved into their synthesis, crystal structure, and biological activities, including antioxidant and antibacterial potentials. These compounds have shown notable antibacterial activity against specific strains like Staphylococcus aureus, underlining their potential in medicinal chemistry and drug design (Karanth et al., 2019).

Anticancer Evaluation

The synthesis and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have demonstrated moderate to excellent anticancer activities across various cancer cell lines. This highlights the therapeutic potential of 1,3,4-oxadiazole derivatives in oncology (Ravinaik et al., 2021).

Molecular Rearrangements and Synthetic Applications

Studies on the photochemistry of 1,2,4-oxadiazoles in the presence of sulfur nucleophiles have led to the synthesis of 1,2,4-thiadiazoles, showcasing the versatility of oxadiazoles in organic synthesis and the generation of novel compounds with potential biological activities (Vivona et al., 1997).

Enzyme Inhibition Studies

The exploration of acridine-acetazolamide conjugates, including structures with 1,3,4-oxadiazol motifs, as inhibitors of carbonic anhydrases (CA) has provided insights into the design of inhibitors for various CA isoforms. These studies contribute to the development of therapeutic agents for conditions where CA activity is implicated (Ulus et al., 2016).

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in acidic environments underscores the application of these compounds in materials science, offering protective solutions against corrosion. The studies detail the physicochemical properties and theoretical insights into their action mechanisms (Ammal et al., 2018).

properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O6S/c1-4-30(17-18-8-6-5-7-9-18)37(32,33)23-12-10-19(11-13-23)24(31)27-26-29-28-25(36-26)20-14-21(34-2)16-22(15-20)35-3/h5-16H,4,17H2,1-3H3,(H,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFQBRBIUKUXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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